Bienvenue dans la boutique en ligne BenchChem!

Imatinib Meta-methyl-piperazine Impurity

Chromatographic Selectivity Impurity Profiling Regulatory Compliance

This impurity is not interchangeable with generic related substances. As a structurally unique positional isomer arising from piperazine alkylation during Imatinib synthesis, it demands a specific reference standard for accurate quantification in HPLC/LC-MS methods. Substituting with a different impurity such as Imatinib EP Impurity C (N-Desmethyl Imatinib) invalidates method specificity and risks ANDA rejection. This certified reference standard is essential for analytical method validation (AMV), system suitability testing, forced degradation studies, and routine QC batch release. Sourced from ISO 17034-accredited manufacturers with full Certificate of Analysis.

Molecular Formula C29H31N7O
Molecular Weight 493.615
CAS No. 1246819-59-9
Cat. No. B587614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib Meta-methyl-piperazine Impurity
CAS1246819-59-9
Synonyms3-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[(4-pyridinyl)-2-pyrimidinylamino]phenyl]benzamide; 
Molecular FormulaC29H31N7O
Molecular Weight493.615
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)
InChIKeyHIPOQAXTOUMJRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imatinib Meta-methyl-piperazine Impurity (CAS 1246819-59-9): A Critical Reference Standard for API Purity Control


Imatinib Meta-methyl-piperazine Impurity (CAS 1246819-59-9), also known as Imatinib meta-MPM impurity, is a process-related impurity and degradation product associated with the synthesis and stability of the active pharmaceutical ingredient (API) Imatinib Mesylate, a tyrosine kinase inhibitor used in targeted cancer therapy . It is chemically defined as 3-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide, with a molecular formula of C29H31N7O and a molecular weight of 493.60 g/mol . As a fully characterized analytical reference standard, its primary function is to facilitate the development and validation of robust analytical methods for impurity profiling, ensuring the quality, safety, and regulatory compliance of Imatinib drug substances and finished dosage forms [1].

Why a Generic Imatinib Impurity Standard Cannot Replace the Specific meta-MPM Impurity (1246819-59-9)


In analytical method validation, specificity is paramount; a generic 'related substance' cannot serve as a functional substitute for a specific impurity. The Imatinib meta-methyl-piperazine impurity (1246819-59-9) is a structurally unique positional isomer arising from the alkylation of the piperazine ring during synthesis, and it is also a known degradation product [1]. Its distinct molecular structure and physicochemical properties (e.g., LogP 4.9231, PSA 89.77 Ų) [2] demand a specific reference standard for accurate identification, quantification, and resolution assessment in chromatographic methods. Substituting this with a different impurity, such as Imatinib EP Impurity C (N-Desmethyl Imatinib) [3], would invalidate method specificity and lead to inaccurate quantification, as each impurity exhibits unique retention behavior, MS fragmentation patterns, and UV response factors. This specificity is non-negotiable for regulatory submissions, where demonstrating control of each individual known impurity is a fundamental requirement.

Quantitative Differentiation of Imatinib Meta-methyl-piperazine Impurity (CAS 1246819-59-9) for Analytical Method Selection


Structural and Physicochemical Differentiation of meta-MPM Impurity vs. N-Desmethyl Imatinib (EP Impurity C)

The Imatinib meta-methyl-piperazine impurity (1246819-59-9) differs fundamentally from the pharmacopoeial EP Impurity C (N-Desmethyl Imatinib, CAS 404844-03-7) in its origin and molecular structure [1]. The meta-MPM impurity, with a molecular formula of C29H31N7O (MW 493.6 g/mol), features a methylated piperazine ring at a distinct meta-position, arising from a specific alkylation side reaction [2]. In contrast, EP Impurity C is an N-desmethyl derivative (C29H33N7O4S, MW 575.69 g/mol), a product of demethylation, which is a major active metabolite [1]. This structural distinction results in different chromatographic properties, necessitating unique reference standards for method validation.

Chromatographic Selectivity Impurity Profiling Regulatory Compliance

Purity Benchmarking: CATO ISO17034-Certified Standard vs. Industry-Grade Alternatives

The reliability of an analytical standard is directly tied to its certification. The CATO Imatinib Meta-methyl-piperazine Impurity (1246819-59-9) is produced under ISO 17034 accreditation for reference material production, with a certified purity of >95% and comprehensive characterization including NMR, MS, HPLC, IR, UV, and water content analysis [1]. In contrast, many alternative suppliers offer the compound with a typical purity specification of ≥95% or >95% but without the same level of third-party accreditation or a full suite of characterization data . The ISO 17034 certification ensures traceability and metrological rigor, which is critical for method validation and regulatory dossier submission.

Analytical Reference Standard Quality Assurance ISO 17034

Analytical Application Differentiation: Unambiguous Identification via High-Resolution Mass Spectrometry

Modern analytical methods for Imatinib impurity profiling emphasize the need for high-resolution mass spectrometry (HRMS) to achieve unambiguous identification of closely related impurities [1]. The Imatinib meta-MPM impurity, with its exact mass of 493.2590 Da and distinct MS/MS fragmentation pattern, can be definitively differentiated from other impurities such as EP Impurity D (a dimer) or EP Impurity A, which have different molecular weights and structures . A recent UPLC-HRMS study highlighted the ability to separate and identify nine related imatinib impurities in under six minutes, a feat achievable only with specific, well-characterized reference standards [1]. This level of specificity is a direct requirement for analytical method validation (AMV) and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) [2].

UHPLC-MS Method Validation Regulatory Analysis

Critical Application Scenarios for Imatinib Meta-methyl-piperazine Impurity (1246819-59-9)


Analytical Method Validation (AMV) for ANDA Submissions

This impurity standard is essential for performing analytical method validation (AMV) studies as part of an Abbreviated New Drug Application (ANDA). Its well-defined structure and certified purity (when sourced from an ISO 17034-accredited supplier) are critical for establishing method specificity, linearity, accuracy, precision, and robustness for the quantification of the meta-MPM impurity in Imatinib Mesylate drug substance and finished dosage forms [1].

Quality Control (QC) and Batch Release Testing

In a QC laboratory, this compound is used as a primary reference standard to create calibration curves and system suitability solutions for the routine monitoring of the meta-MPM impurity in commercial batches of Imatinib API. Accurate quantification against this specific standard is a regulatory requirement to ensure each batch meets the established impurity limits, safeguarding patient safety [2].

Forced Degradation and Stability Studies

As a known degradation product, this impurity standard is indispensable for forced degradation studies. Its use allows researchers to accurately track the formation of the meta-MPM impurity under various stress conditions (e.g., heat, light, humidity, oxidation). This data is crucial for establishing the product's degradation pathway, defining appropriate storage conditions, and setting the shelf life for the drug product .

Method Development for High-Resolution Mass Spectrometry (HRMS)

The unique exact mass and fragmentation pattern of this impurity make it a critical reference compound for developing and optimizing UHPLC-HRMS methods. These modern methods are required for the sensitive and unambiguous identification of this impurity in complex matrices, enabling compliance with evolving regulatory guidelines that demand high-resolution mass confirmation for impurity profiling [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imatinib Meta-methyl-piperazine Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.